REACTION_SMILES
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[BH4-:1].[CH3:3][CH2:4][OH:5].[CH3:6][n:7]1[n:8][c:9]([N:12]=[CH:13][c:14]2[cH:15][c:16]([C:24]([F:25])([F:26])[F:27])[cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[cH:19]2)[n:10][n:11]1.[Cl-:28].[NH4+:29].[Na+:2].[OH2:30]>>[CH3:6][n:7]1[n:8][c:9]([NH:12][CH2:13][c:14]2[cH:15][c:16]([C:24]([F:25])([F:26])[F:27])[cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[cH:19]2)[n:10][n:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Cn1nnc(N=Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cn1nnc(N=Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1nnc(NCc2cc(C(F)(F)F)cc(C(F)(F)F)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |